3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol
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Overview
Description
3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and trifluoromethyl groups. The final step involves the formation of the thiazolyl group and its attachment to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, phenyl derivatives, and substituted pyrazoles .
Scientific Research Applications
3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
Uniqueness
Compared to similar compounds, 3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability, while the bromophenyl group contributes to its binding affinity to specific molecular targets .
Properties
Molecular Formula |
C19H11BrF3N3OS |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
3-[2-[3-(4-bromophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenol |
InChI |
InChI=1S/C19H11BrF3N3OS/c20-13-6-4-11(5-7-13)15-9-17(19(21,22)23)26(25-15)18-24-16(10-28-18)12-2-1-3-14(27)8-12/h1-10,27H |
InChI Key |
SSHFWCVIIBYCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
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